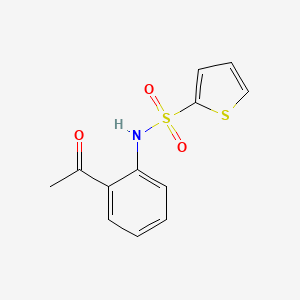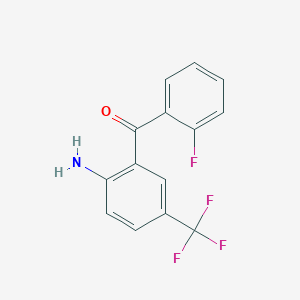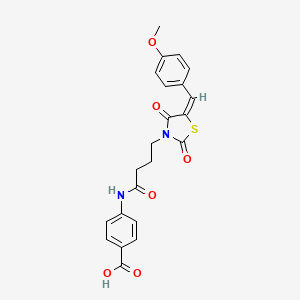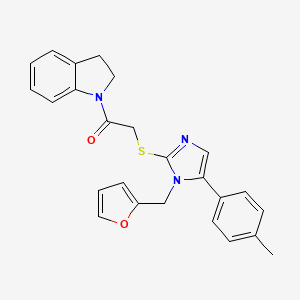
N-(2-acetylphenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-acetylphenyl)thiophene-2-sulfonamide” is a chemical compound with the CAS Number: 717859-76-2 . It has a molecular weight of 281.36 and its IUPAC name is N-(2-acetylphenyl)-2-thiophenesulfonamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H11NO3S2 . Its average mass is 281.351 Da and its monoisotopic mass is 281.018036 Da .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study by Noreen et al. (2017) details the synthesis of thiophene sulfonamide derivatives, including N-(2-acetylphenyl)thiophene-2-sulfonamide, using Suzuki cross coupling reactions. These compounds showed significant urease inhibition and hemolytic activities. The study highlights the impact of different functional groups on the aromatic ring on these activities (Noreen et al., 2017).
Electropolymerization and Electrochemistry
- Dubey et al. (1999) investigated new thiophene derivatives substituted by electrochemically cleavable sulfonamide groups. They found that the anodic oxidation of these thiophenes yields polymer films exhibiting p- and n-doping processes, demonstrating their potential in solid-phase electrosynthesis (Dubey et al., 1999).
Solubilization in Micellar Media
- Saeed et al. (2017) studied the solubilization of thiophene derivatives, such as this compound, in micellar solutions of anionic and cationic surfactants. This research provides insight into the interaction of these compounds with surfactants, important for applications in drug formulation and delivery (Saeed et al., 2017).
Antitumor Properties
- Mohamadi et al. (1992) explored the antitumor properties of thiophene analogs, including sulfonamide derivatives, against various cancer cell lines. This research highlights the potential of these compounds in cancer chemotherapy (Mohamadi et al., 1992).
Molecular Modeling and Computational Studies
- Mubarik et al. (2021) conducted a computational study of structural, molecular orbitals, and thermodynamic parameters of thiophene sulfonamide derivatives. Their research provides insights into the electronic properties and stability of these compounds, relevant for drug design and material science applications (Mubarik et al., 2021).
Antibacterial Dyeing of Fabrics
- Hossan (2020) synthesized new sulfonamido-hydroxythiophene dyes for dyeing polyester fabrics, demonstrating their antibacterial activity. This research expands the application of thiophene sulfonamide derivatives into the textile industry, particularly in the development of antibacterial fabrics (Hossan, 2020).
Mecanismo De Acción
Thiophene-based sulfonamides, including “N-(2-acetylphenyl)thiophene-2-sulfonamide”, have been studied for their inhibition effects on carbonic anhydrase I and II isoenzymes . They show potent inhibition effect on both isoenzymes at very small concentrations . The compounds inhibit the enzymes by interacting out of the catalytic active site .
It is stored at room temperature .
Safety and Hazards
The safety information for “N-(2-acetylphenyl)thiophene-2-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . It also includes several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N-(2-acetylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-9(14)10-5-2-3-6-11(10)13-18(15,16)12-7-4-8-17-12/h2-8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNYRXCJVPQCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-N-[(3,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2787099.png)
![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2787100.png)

![Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2787104.png)
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2787105.png)
![1-Fluorobicyclo[3.3.1]nonan-3-one](/img/structure/B2787106.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2787107.png)

![3-methyl-N-[6-(4-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]butanamide](/img/structure/B2787111.png)

![(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2787114.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2787118.png)

